1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound “1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings, including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a quinazoline-2,4(1H,3H)-dione group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[d][1,3]dioxol-5-yl group could be introduced via a reaction with a suitable precursor . The 1,2,4-oxadiazol-5-yl group could be formed via a cyclization reaction . The quinazoline-2,4(1H,3H)-dione group could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the 1,2,4-oxadiazol-5-yl group is a type of heterocycle containing nitrogen and oxygen, and the quinazoline-2,4(1H,3H)-dione group is a type of quinazoline derivative .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. For example, the benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions . The 1,2,4-oxadiazol-5-yl group could potentially undergo reactions with nucleophiles . The quinazoline-2,4(1H,3H)-dione group could potentially undergo reactions with bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the presence of polar groups, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would depend on the presence of reactive groups .Scientific Research Applications
Chemosensor Development
Compounds with structures related to 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione have been explored for their potential as chemosensors. For example, derivatives of naphthalimide, including those containing oxadiazole and hydrazone moieties, have demonstrated efficient reversible colorimetric and fluorescent chemosensing capabilities for fluoride ion detection. This is attributed to fluoride ion's ability to deprotonate the hydrazone moiety, leading to a significant change in absorption and fluorescence properties (Zhang et al., 2020).
Biological Activity and Drug Development
Related research focuses on the synthesis and characterization of new 1,3,4-oxadiazole derivatives linked with the quinazolin-4-one moiety, demonstrating potent analgesic and anti-inflammatory activities. Such studies involve the creation of derivatives through cyclization reactions with various aromatic acids and aldehydes. These compounds have shown significant activity in animal models, suggesting their potential in drug development for pain and inflammation management (Dewangan et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c1-2-23-19(25)13-5-3-4-6-14(13)24(20(23)26)10-17-21-18(22-29-17)12-7-8-15-16(9-12)28-11-27-15/h3-9H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNJJNWCLYDISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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